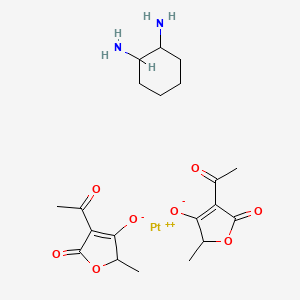
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is a complex organometallic compound that has garnered significant interest in various fields of scientific research This compound features a platinum(2+) ion coordinated with 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate and cyclohexane-1,2-diamine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) typically involves the coordination of platinum(2+) with the respective ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with cyclohexane-1,2-diamine in an aqueous medium, followed by the addition of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate under controlled conditions. The reaction is usually carried out at room temperature with constant stirring to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and concentration of reactants. Advanced purification techniques like recrystallization and chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere of platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction can produce platinum(0) complexes. Substitution reactions can result in new platinum complexes with different ligands.
科学研究应用
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It has potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of advanced materials and as a precursor for other platinum-based compounds.
作用机制
The mechanism of action of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) involves its interaction with cellular components. In medicinal applications, the compound can bind to DNA, causing cross-linking and disrupting the replication process, leading to cell death. The platinum ion plays a crucial role in this process by forming stable complexes with nucleophilic sites on the DNA.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.
Uniqueness
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, solubility, and biological activity
属性
分子式 |
C20H28N2O8Pt |
|---|---|
分子量 |
619.5 g/mol |
IUPAC 名称 |
4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2 |
InChI 键 |
JSEUNYAKBKVVLC-UHFFFAOYSA-L |
规范 SMILES |
CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















